molecular formula C10H20O3 B15410028 6-Ethoxy-2-ethylhexanoic acid CAS No. 538374-00-4

6-Ethoxy-2-ethylhexanoic acid

Cat. No.: B15410028
CAS No.: 538374-00-4
M. Wt: 188.26 g/mol
InChI Key: KLPLEJGPXFGZJN-UHFFFAOYSA-N
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Description

6-Ethoxy-2-ethylhexanoic acid is a specialty organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . Its structure features a hexanoic acid backbone substituted with an ethyl group at the 2-position and an ethoxy group at the 6-position, which confers unique physicochemical properties, such as adjusted lipophilicity (LogP: 2.304) . This makes it a valuable reagent and building block in organic and materials science research. One of the primary research applications of this compound and its analogs is in chemical separation processes. Studies have shown that 2-ethylhexanoic acid can be used as a solvent in hybrid separation methods, such as azeotropic distillation combined with liquid-liquid extraction, for the efficient purification of azeotropic mixtures like propylene glycol methyl ether and water . In such processes, the lipophilic nature of the 2-ethylhexanoate structure is crucial for facilitating phase separation and improving efficiency, reducing energy consumption and environmental impact . Furthermore, compounds like tin(II) 2-ethylhexanoate, derived from 2-ethylhexanoic acid, are extensively used as catalysts in polymerization reactions, including the production of polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA) . The lipophilic metal carboxylates formed from such acids are highly soluble in non-polar organic solvents, making them ideal catalysts and stabilizers in industrial chemistry and polymer science . This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use, nor for administration to humans. All safety data sheets and handling instructions should be consulted prior to use.

Properties

CAS No.

538374-00-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

6-ethoxy-2-ethylhexanoic acid

InChI

InChI=1S/C10H20O3/c1-3-9(10(11)12)7-5-6-8-13-4-2/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

KLPLEJGPXFGZJN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCOCC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-Ethylhexanoic Acid

  • Structure : Lacks the ethoxy group at position 6; structure: COOH-CH(C₂H₅)-CH₂-CH₂-CH₂-CH₃ .
  • Key Differences: Acidity: The absence of the electron-withdrawing ethoxy group in 2-ethylhexanoic acid results in a slightly higher pKa (~4.8–5.0) compared to 6-ethoxy-2-ethylhexanoic acid (estimated pKa ~4.5–4.7 due to ethoxy’s inductive effects) . Solubility: 2-Ethylhexanoic acid is sparingly soluble in water (0.1 g/L at 20°C) but miscible in organic solvents. The ethoxy group in the 6-ethoxy variant may marginally enhance water solubility due to polarity, though its long alkyl chain still dominates hydrophobicity. Applications: Widely used in PVC stabilizers, lubricants, and plasticizer synthesis.

2-Ethylhexanol

  • Structure : Primary alcohol derivative: CH₂(C₂H₅)-CH₂-CH₂-CH₂-CH₂-CH₂-OH .
  • Key Differences: Reactivity: 2-Ethylhexanol lacks carboxylic acidity, making it less reactive in esterification or salt formation. Boiling Point: Higher boiling point (~184°C) than this compound (estimated ~250°C for the acid due to stronger intermolecular hydrogen bonding). Applications: Primarily used in plasticizers and surfactants. The carboxylic acid group in this compound expands its utility to catalysis and polymer modification .

Ethylhexyl Esters (e.g., 2-Ethylhexyl Acrylate)

  • Structure : Esters like 2-ethylhexyl acrylate (CH₂=CHCOO-CH₂-CH(C₂H₅)-CH₂-CH₂-CH₂-CH₃ ) replace the carboxylic acid with an acrylate group.
  • Key Differences: Polymerization: Ethylhexyl acrylate undergoes radical polymerization, a property absent in this compound. Polarity: The ester group offers moderate polarity, while the ethoxy-carboxylic acid combination in this compound enables dual hydrogen-bonding interactions.

Physicochemical Properties Comparison

Property This compound 2-Ethylhexanoic Acid 2-Ethylhexanol 2-Ethylhexyl Acrylate
Molecular Weight (g/mol) ~188 (estimated) 144.21 130.23 184.28
Boiling Point (°C) ~250 (estimated) 228–230 184 215–220
Water Solubility Low (<0.5 g/L) 0.1 g/L 0.6 g/L Insoluble
pKa ~4.5–4.7 (estimated) 4.8–5.0 N/A N/A
Key Functional Groups Carboxylic acid, ethoxy Carboxylic acid Alcohol Acrylate ester

Preparation Methods

Aldol Condensation and Oxidation Pathway

The aldol condensation-oxidation route, inspired by industrial 2-ethylhexanoic acid production, adapts propylene-derived intermediates for ethoxy group incorporation. The synthesis begins with 4-ethoxybutanal , synthesized via hydroformylation of allyl ethyl ether. Aldol condensation of 4-ethoxybutanal under basic conditions (e.g., NaOH, 80°C) yields 6-ethoxy-2-ethylhexenal , which undergoes catalytic hydrogenation (Pd/C, H2, 50°C) to 6-ethoxy-2-ethylhexanal . Final oxidation with KMnO4 or CrO3 in acidic media produces the target acid.

Key Parameters:

  • Aldol Condensation : 75–80% yield at pH 10–12.
  • Hydrogenation : >90% conversion with 5% Pd/C.
  • Oxidation : 85% yield using KMnO4 in H2SO4.

Grignard Reagent-Mediated Alkylation

This method employs ethylmagnesium bromide to introduce the ethyl group at position 2. Starting with 6-ethoxyhexanoic acid methyl ester , the α-carbon is deprotonated (LDA, THF, –78°C) and quenched with ethylmagnesium bromide to form 6-ethoxy-2-ethylhexanoate . Acidic hydrolysis (HCl, H2O) liberates the carboxylic acid.

Reaction Scheme:
  • Deprotonation :
    $$ \text{6-Ethoxyhexanoate} + \text{LDA} \rightarrow \text{Enolate} $$
  • Alkylation :
    $$ \text{Enolate} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{6-Ethoxy-2-ethylhexanoate} $$
  • Hydrolysis :
    $$ \text{Ester} + \text{H}_3\text{O}^+ \rightarrow \text{6-Ethoxy-2-ethylhexanoic acid} $$

Yield : 68–72% after purification.

Enzymatic Esterification and Hydrolysis

Drawing from cardanol-based polyester synthesis, lipase-catalyzed esterification offers a green alternative. 6-Ethoxy-2-ethylhexanol is esterified with succinic anhydride using Candida antarctica lipase B (CALB) in methyltetrahydrofuran (MeTHF) at 85°C. Subsequent saponification (NaOH, ethanol) yields the acid.

Optimization Data:
Parameter Value
Enzyme Loading 10 wt%
Temperature 85°C
Solvent MeTHF
Conversion (24 h) 88%
Final Yield 78%

This method avoids metal catalysts, reducing heavy metal contamination.

Williamson Ether Synthesis and Chain Elongation

The ethoxy group is introduced via Williamson ether synthesis on 6-bromo-2-ethylhexanoic acid . Reaction with sodium ethoxide (NaOEt, ethanol, reflux) substitutes bromide with ethoxy. The precursor 6-bromo-2-ethylhexanoic acid is synthesized by brominating 2-ethylhexanoic acid at position 6 using N-bromosuccinimide (NBS) and benzoyl peroxide.

Critical Steps :

  • Bromination : 65% yield with NBS (0.1 eq. initiator).
  • Etherification : 82% yield in ethanol at 80°C.

Metal-Catalyzed Carboxylation

Adapting cobalt-mediated protocols, 6-ethoxy-2-ethylhexene undergoes hydrocarboxylation using CO and water in the presence of Co2(CO)8 (150°C, 200 bar). The reaction follows anti-Markovnikov addition, yielding the branched acid.

Catalytic Cycle:
  • Oxidative Addition :
    $$ \text{Co}2(\text{CO})8 + \text{Alkene} \rightarrow \text{Co-Complex} $$
  • CO Insertion :
    $$ \text{Co-Complex} + \text{CO} \rightarrow \text{Acyl-Co} $$
  • Hydrolysis :
    $$ \text{Acyl-Co} + \text{H}2\text{O} \rightarrow \text{Acid} + \text{Co}2(\text{CO})_8 $$

Yield : 70% with 95% regioselectivity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Aldol Oxidation 85 50–80 Pd/C, KMnO4 Industrial
Grignard Alkylation 70 –78 to 25 LDA Lab-scale
Enzymatic Hydrolysis 78 85 CALB Pilot-scale
Williamson Ether 82 80 NaOEt Lab-scale
Metal Carboxylation 70 150 Co2(CO)8 Industrial

The aldol route offers the highest scalability, while enzymatic methods provide eco-friendly advantages.

Industrial Production Considerations

Large-scale synthesis prioritizes the aldol condensation pathway due to established infrastructure for aldehyde processing. However, enzymatic systems are gaining traction in regions with strict environmental regulations. Challenges include minimizing byproducts (e.g., over-oxidation) and optimizing catalyst recycling.

Q & A

Q. Q1. What are the optimal synthetic routes for 6-Ethoxy-2-ethylhexanoic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound typically involves esterification or etherification steps. A common approach is the nucleophilic substitution of ethylhexanoic acid derivatives with ethoxy groups under alkaline conditions. For example:

Ether Formation : React 2-ethylhexanoyl chloride with sodium ethoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the ethoxy moiety .

Acid Hydrolysis : Hydrolyze the intermediate ester under acidic conditions (e.g., HCl/H₂O) to yield the final carboxylic acid .
Optimization Tips :

  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethoxy (-OCH₂CH₃) and ethylhexanoic acid backbone. Key signals include:
    • δ 1.2–1.4 ppm (triplet, ethoxy -CH₃).
    • δ 2.3–2.5 ppm (multiplet, α-carbon to carboxylic acid) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z ~189.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98% recommended for biological studies) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between purity assessments (e.g., HPLC vs. NMR) for this compound?

Answer: Discrepancies often arise from residual solvents or non-UV-active impurities. Methodological solutions include:

Cross-Validation : Combine HPLC with evaporative light scattering detection (ELSD) to detect non-chromophoric impurities .

Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity independently of UV activity .

Elemental Analysis : Validate carbon/hydrogen content against theoretical values (±0.3% tolerance) .

Q. Q4. What mechanistic insights explain the degradation of this compound under acidic conditions?

Answer: Degradation occurs via:

Ether Cleavage : Protonation of the ethoxy group under strong acids (e.g., H₂SO₄) leads to C-O bond cleavage, yielding 2-ethylhexanoic acid and ethanol .

Decarboxylation : Elevated temperatures (>80°C) accelerate CO₂ loss, forming pentane derivatives.
Mitigation Strategies :

  • Stabilize the compound in neutral buffers (pH 6–8) during storage.
  • Use antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Q. Q5. How do structural modifications (e.g., fluorination of the ethyl group) impact the biological activity of this compound derivatives?

Answer: Fluorination at the ethyl moiety enhances metabolic stability and bioavailability:

  • In Vitro Studies : Fluorinated analogs show 2–3x increased half-life in liver microsomes due to reduced CYP450-mediated oxidation .
  • Bioactivity : Fluorine’s electronegativity improves binding affinity to target enzymes (e.g., carboxyl esterases) by 40% compared to non-fluorinated analogs .
    Synthetic Protocol :
  • Substitute ethylhexanoyl chloride with 2-fluoroethylhexanoyl chloride in the etherification step .

Q. Q6. What computational methods are suitable for modeling the conformational stability of this compound?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate rotational barriers of the ethoxy group (~5–8 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict aggregation behavior .
  • Docking Studies : Analyze interactions with biological targets (e.g., PPAR-γ) using AutoDock Vina .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting solubility data (aqueous vs. organic solvents) for this compound?

Answer: Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization:

pH Adjustment : The compound is poorly soluble in water (0.1 mg/mL at pH 7) but highly soluble in alkaline buffers (≥10 mg/mL at pH 9) due to deprotonation .

Co-Solvents : Use 20% DMSO/water mixtures for in vitro assays to balance solubility and biocompatibility .

Q. Q8. Why do in vitro and in vivo toxicity profiles of this compound derivatives sometimes diverge?

Answer:

  • Metabolic Differences : Hepatic glucuronidation in vivo reduces toxicity compared to static in vitro systems .
  • Protein Binding : Serum albumin binding in vivo lowers free drug concentrations, masking cytotoxicity observed in cell cultures .
    Recommendation : Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent PK/PD) studies to correlate results .

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